6-Methylpyridine-2-boronic acid, mono-lithium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylpyridine-2-boronic acid, mono-lithium salt is a boronic acid derivative with the molecular formula C6H7BLiNO2 and a molecular weight of 142.88 g/mol . It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyridine-2-boronic acid, mono-lithium salt typically involves the lithiation of 6-methylpyridine followed by the reaction with a boron-containing reagent. One common method is the reaction of 6-methylpyridine with lithium diisopropylamide (LDA) to form the lithiated intermediate, which is then treated with trimethyl borate to yield the boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of more efficient and scalable reagents and conditions, such as continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methylpyridine-2-boronic acid, mono-lithium salt undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid can undergo substitution reactions with various electrophiles to form new compounds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under appropriate conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
6-Methylpyridine-2-boronic acid, mono-lithium salt has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Methylpyridine-2-boronic acid, mono-lithium salt in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methylpyridine-2-boronic acid: Similar structure but without the lithium salt component.
6-Methylpyridine-2-boronic acid MIDA ester: A more stable derivative used in challenging cross-couplings.
Uniqueness
6-Methylpyridine-2-boronic acid, mono-lithium salt is unique due to its enhanced reactivity and solubility compared to its non-lithium counterparts. This makes it particularly useful in reactions requiring high efficiency and selectivity .
Activité Biologique
6-Methylpyridine-2-boronic acid, mono-lithium salt is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Boronic acids, including this compound, are known for their diverse applications in drug development, especially as inhibitors of various biological pathways.
6-Methylpyridine-2-boronic acid has the molecular formula C₆H₈BNO₂ and is characterized by the presence of a boronic acid functional group attached to a pyridine ring. The lithium salt form enhances its solubility and stability in biological systems, making it suitable for various applications.
Biological Activities
The biological activity of 6-Methylpyridine-2-boronic acid can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that boronic acids can serve as effective inhibitors of bacterial efflux pumps. A study highlighted that certain pyridine-3-boronic acid derivatives, structurally related to 6-Methylpyridine-2-boronic acid, exhibited significant inhibition of the NorA efflux pump in Staphylococcus aureus, leading to enhanced efficacy of co-administered antibiotics like ciprofloxacin . This suggests that 6-Methylpyridine-2-boronic acid may possess similar antimicrobial properties.
3. Enzyme Inhibition
The ability of boronic acids to act as enzyme inhibitors is well-documented. They can form reversible covalent bonds with serine residues in active sites of enzymes, which is crucial for their inhibitory action. This mechanism is particularly relevant in the context of proteases and other enzymes involved in disease pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of boronic acids and their derivatives:
The mechanisms underlying the biological activities of 6-Methylpyridine-2-boronic acid include:
- Inhibition of Efflux Pumps : By inhibiting bacterial efflux pumps, this compound may enhance the effectiveness of existing antibiotics.
- Proteasome Inhibition : Similar to established drugs like bortezomib, it may disrupt protein degradation pathways critical for cancer cell survival.
- Enzyme Interaction : Its ability to interact with various enzymes could lead to significant therapeutic effects across multiple disease models.
Propriétés
IUPAC Name |
lithium;hydroxy-(6-methylpyridin-2-yl)borinate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BNO2.Li/c1-5-3-2-4-6(8-5)7(9)10;/h2-4,9H,1H3;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQZELBTVQZTFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].B(C1=NC(=CC=C1)C)(O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BLiNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694353 |
Source
|
Record name | Lithium hydrogen (6-methylpyridin-2-yl)boronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-49-9 |
Source
|
Record name | Lithium hydrogen (6-methylpyridin-2-yl)boronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.